Hepatotoxicity Mitigation: Scaffold‑Level Advantage Over Acetaminophen
The 1,1-dioxido-3-oxo-1,2-benzisothiazole scaffold eliminates the hepatotoxicity associated with the acetaminophen (APAP) core. In a direct head‑to‑head in vivo study, a closely related analog from this class, compound 5a (N‑(4‑hydroxyphenyl) derivative), was compared to APAP. At an oral dose of 6 mmol/kg, 5a produced no measurable toxicity, while an equimolar dose of APAP increased transaminase activity, depleted hepatic glutathione, and caused mortality [1]. This scaffold‑level safety advantage is preserved across different N‑substitutions, provided the benzisothiazole dioxide core remains intact.
| Evidence Dimension | In vivo hepatotoxicity (acute oral 6 mmol/kg) |
|---|---|
| Target Compound Data | Compound class: no transaminase elevation, no mortality |
| Comparator Or Baseline | Acetaminophen (APAP): elevated transaminases, glutathione depletion, mortality |
| Quantified Difference | Qualitative elimination of hepatotoxic markers at equimolar dose |
| Conditions | In vivo rodent model; oral administration |
Why This Matters
This scaffold‑level property ensures that procurement of any analog within this class mitigates a critical preclinical safety liability, enabling faster lead progression in analgesic and anti‑inflammatory programs.
- [1] Vaccarino AL, et al. Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. Bioorg Med Chem. 2007;15(5):2206-15. PMID: 16919959. View Source
